Biotin hydrazide

説明

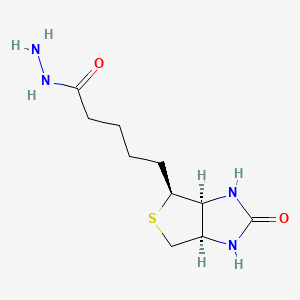

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZWHQPRAOJMBN-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S | |

| Record name | Biotin hydrazide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Biotin_hydrazide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985217 | |

| Record name | Biotin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66640-86-6 | |

| Record name | Biotin hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66640-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD4VQ48JNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin Hydrazide: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin hydrazide is a versatile, carbonyl-reactive biotinylation reagent extensively utilized in life sciences research and drug development. Its ability to specifically label aldehydes and ketones makes it an invaluable tool for conjugating biotin to glycoproteins, polysaccharides, and other biomolecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, complete with detailed experimental protocols and visual workflows to facilitate its effective use in the laboratory.

Core Chemical Properties

This compound is a derivative of biotin (Vitamin H) that incorporates a hydrazide functional group (-NH-NH2) at the end of its valeric acid side chain. This modification allows for its specific reaction with carbonyl groups. Several variants of this compound exist, differing primarily in the length and nature of the spacer arm that connects the biotin moiety to the hydrazide group. These variations can influence solubility and steric hindrance in subsequent detection steps with avidin or streptavidin.

Quantitative Data Summary

The physical and chemical properties of common this compound reagents are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₀H₁₈N₄O₂S | [1][] |

| Molecular Weight | 258.34 g/mol | [1][] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 245 - 247 °C | |

| Spacer Arm Length | 15.7 Å |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| DMSO | ≤ 20 mg/mL | |

| Water | Sparingly soluble | - |

Reactivity and Bioconjugation

The primary utility of this compound lies in its reactivity towards carbonyl groups (aldehydes and ketones), forming a stable hydrazone bond. This reaction is particularly useful for labeling glycoproteins, as the sugar moieties can be oxidized to generate aldehydes. Additionally, this compound can be coupled to carboxyl groups using a carbodiimide crosslinker like EDC.

Reaction with Aldehydes and Ketones

The hydrazide group of this compound reacts with aldehydes and ketones under mildly acidic conditions (pH 4-6) to form a hydrazone linkage. This is the basis for labeling glycosylated proteins, where the cis-diols of sugar residues are oxidized with sodium periodate (NaIO₄) to create aldehyde groups.

Reaction with Carboxylic Acids

This compound can be conjugated to carboxylic acids (e.g., on proteins or other molecules) using the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the terminal amine of the hydrazide, forming a stable amide bond.

A potential side reaction in this process is the polymerization of the protein, as EDC can crosslink carboxyl and amine groups on adjacent protein molecules. This can be minimized by:

-

Using a large molar excess of this compound.

-

Blocking the primary amines on the protein using a reagent like Sulfo-NHS-Acetate before the EDC coupling step.

Experimental Protocols

Protocol 1: Labeling of Glycoproteins

This protocol describes the biotinylation of glycoproteins by oxidizing their carbohydrate moieties followed by reaction with this compound.

Materials:

-

Glycoprotein solution (1-5 mg/mL)

-

Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

-

Sodium meta-periodate (NaIO₄) solution (20 mM in Oxidation Buffer, freshly prepared)

-

This compound solution (25-50 mM in DMSO)

-

Coupling Buffer: 50-100 mM Sodium Phosphate, pH 7.0-7.5

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the glycoprotein in cold Oxidation Buffer.

-

Add an equal volume of cold 20 mM NaIO₄ solution to the glycoprotein solution.

-

Incubate the mixture on ice for 30 minutes in the dark.

-

Remove the excess periodate and exchange the buffer to Coupling Buffer using a desalting column.

-

Add the this compound solution to the oxidized glycoprotein to a final concentration of 5-10 mM.

-

Incubate for 2 hours at room temperature.

-

Remove unreacted this compound by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Labeling of Carboxyl Groups

This protocol details the biotinylation of molecules containing carboxyl groups using EDC and this compound.

Materials:

-

Protein or other carboxyl-containing molecule (5-10 mg/mL)

-

Reaction Buffer: 0.1 M MES, pH 4.7-5.5 (or other amine and carboxyl-free buffer)

-

This compound solution (50 mM in dry DMSO)

-

EDC solution (500 mM in Reaction Buffer, freshly prepared)

-

Desalting column or dialysis equipment

Procedure:

-

Dissolve the protein in the Reaction Buffer.

-

Add 25 µL of the this compound solution per 1 mL of protein solution and mix.

-

Add 12.5 µL of the EDC solution per 1 mL of the protein/biotin hydrazide solution and mix.

-

Incubate for 2 hours to overnight at room temperature.

-

If a precipitate forms, centrifuge to remove it.

-

Remove non-reacted reagents and byproducts by desalting or dialysis.

Visualizing Experimental Workflows

Glycoprotein Labeling Workflow

References

The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formation of a hydrazone bond, a key reaction in modern chemistry, provides a versatile and robust method for the conjugation of molecules. This guide delves into the core chemical principles governing hydrazone formation, offering a comprehensive resource for researchers in drug development and other scientific fields. The content covers the reaction mechanism, kinetics, and critical factors influencing bond formation and stability, supplemented with detailed experimental protocols and quantitative data.

Core Principles of Hydrazone Bond Formation

Hydrazone bonds are formed through the condensation reaction between a hydrazine derivative and an aldehyde or a ketone. This reaction is characterized by its simplicity, high yield, and the ability to be performed under mild conditions. The resulting hydrazone contains a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond.

Reaction Mechanism

The formation of a hydrazone is a reversible, two-step process that is subject to acid catalysis.[1][2]

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.[1]

-

Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. At neutral pH, the breakdown of this tetrahedral intermediate is typically the rate-limiting step of the reaction.[1]

The overall reaction can be represented as:

R1-C(=O)-R2 + R3-NH-NH2 ⇌ R1-C(=NNHR3)-R2 + H2O

Where R1, R2 can be hydrogen or organic substituents, and R3 is an organic substituent.

Kinetics and pH Dependence

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. A characteristic bell-shaped curve is observed for the rate versus pH profile.[1]

-

Acidic Conditions (pH 4-6): The reaction rate is generally fastest in this range. The acid catalyzes the dehydration of the carbinolhydrazine intermediate, accelerating the overall reaction.

-

Strongly Acidic Conditions (pH < 4): At very low pH, the hydrazine nucleophile becomes protonated, which reduces its nucleophilicity and slows down the initial addition step.

-

Neutral to Basic Conditions (pH > 6): At higher pH, the dehydration step is slow due to the lack of sufficient protons to catalyze the removal of the hydroxyl group from the intermediate.

For many biological applications requiring physiological conditions (pH ~7.4), the reaction rate can be slow. This has led to the development of various strategies to accelerate the reaction, as discussed in the following sections.

Factors Influencing Hydrazone Bond Formation and Stability

Several factors significantly influence the rate of formation and the stability of the resulting hydrazone bond.

-

Electronic Effects: The electronic properties of the substituents on both the carbonyl compound and the hydrazine play a crucial role.

-

Carbonyl Reactivity: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aldehyde or ketone increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates.

-

Hydrazine Nucleophilicity: Electron-donating groups on the hydrazine increase its nucleophilicity, accelerating the initial attack on the carbonyl group.

-

-

Steric Hindrance: Bulky substituents on either the aldehyde/ketone or the hydrazine can sterically hinder the approach of the nucleophile, slowing down the reaction rate. For instance, alkyl aldehydes tend to react faster than aryl aldehydes.

-

Catalysis: The rate of hydrazone formation, particularly at neutral pH, can be significantly enhanced by nucleophilic catalysts. Aniline and its derivatives are commonly used for this purpose. The catalyst reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazine. More efficient water-soluble organocatalysts, such as anthranilic acids and aminobenzoic acids, have also been developed.

-

Stability of the Hydrazone Bond: The stability of the hydrazone bond to hydrolysis is also influenced by electronic and steric factors. Aromatic hydrazones and those derived from ketones are generally more stable than those from aliphatic aldehydes. The bond is characteristically labile under acidic conditions, a property that is widely exploited in drug delivery systems for pH-triggered release.

Quantitative Data on Hydrazone Bond Formation

The following table summarizes key quantitative data related to the kinetics of hydrazone bond formation, providing a comparative overview for researchers.

| Carbonyl Compound | Hydrazine Derivative | Second-Order Rate Constant (k, M⁻¹s⁻¹) | pH | Catalyst | Reference |

| 2-Formylpyridine | Phenylhydrazine | 0.023 | 7.4 | None | |

| 2-Formylpyridine | 2-Carboxyphenylhydrazine | 0.11 | 7.4 | None | |

| Butyraldehyde | Phenylhydrazine | 0.46 | 7.4 | None | |

| Butyraldehyde | 2-Carboxyphenylhydrazine | 1.1 | 7.4 | None | |

| Benzaldehyde | Phenylhydrazine | 0.0071 | 7.4 | None | |

| Benzaldehyde | 2-Carboxyphenylhydrazine | 0.062 | 7.4 | None | |

| 2-Acetylpyridine | Phenylhydrazine | 0.012 | 7.4 | None | |

| 2-Acetylpyridine | 2-Carboxyphenylhydrazine | 0.038 | 7.4 | None | |

| Glyoxylyl-LYRAG | AcGRGDSGG-hydrazide | ~0.003 | 5.7 | None | |

| Glyoxylyl-LYRAG | AcGRGDSGG-hydrazide | ~0.05 | 5.7 | 10 mM Aniline | |

| p-Nitrobenzaldehyde | Hydrazide 1 | - | 7.4 | 1 mM 5-Methoxyanthranilic acid |

Experimental Protocols

This section provides a generalized methodology for the synthesis, purification, and characterization of hydrazones.

General Synthesis of Hydrazones

The synthesis of hydrazones is typically a straightforward condensation reaction.

Materials:

-

Aldehyde or ketone (1.0 equivalent)

-

Hydrazine derivative (1.0 - 1.2 equivalents)

-

Solvent (e.g., ethanol, methanol, isopropanol, or a buffered aqueous solution)

-

Catalyst (optional, e.g., a few drops of glacial acetic acid or an aniline derivative)

Procedure:

-

Dissolve the aldehyde or ketone in a suitable solvent in a round-bottom flask.

-

Add the hydrazine derivative to the solution.

-

If catalysis is required, add a catalytic amount of a weak acid (e.g., 1-2 drops of glacial acetic acid) or adjust the pH of the buffered solution to the optimal range (typically 4-6).

-

Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified.

Purification

-

Recrystallization: The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

Column Chromatography: If recrystallization is not effective, the product can be purified by silica gel column chromatography using an appropriate solvent system.

Characterization

The structure of the synthesized hydrazone is typically confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the characteristic hydrazone proton (CH=N) and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=N stretching vibration, typically in the range of 1575-1680 cm⁻¹. The absence of the C=O stretching band of the starting aldehyde or ketone and the presence of an N-H stretching band from the hydrazine moiety are also indicative of product formation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized hydrazone.

Visualizations

Reaction Mechanism

Caption: General mechanism of hydrazone bond formation.

Experimental Workflow

Caption: A typical experimental workflow for hydrazone synthesis.

pH-Dependent Drug Release from a Hydrazone-Linked Prodrug

Caption: pH-triggered drug release via hydrazone bond cleavage.

References

- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Biotin Hydrazide as a High-Fidelity Probe for Mapping Oxidative Stress Landscapes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a critical contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Protein carbonylation, an irreversible post-translational modification of proteins by ROS, serves as a key biomarker of oxidative stress.[1] Accurate and sensitive detection of protein carbonylation is paramount for understanding disease mechanisms and for the development of novel therapeutic interventions. Biotin hydrazide has emerged as a robust and highly specific chemical probe for the detection and quantification of protein carbonyls. This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound as a probe for oxidative stress, tailored for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Measuring Oxidative Stress

The transient and reactive nature of ROS makes their direct measurement in biological systems challenging. Consequently, researchers often rely on the detection of stable downstream markers of oxidative damage. Protein carbonyls, formed by the oxidation of specific amino acid residues such as proline, arginine, lysine, and threonine, are chemically stable and serve as a reliable footprint of ROS activity.[2][3] Various methods have been developed to detect protein carbonylation, with the 2,4-dinitrophenylhydrazine (DNPH) assay being a traditional approach.[4] However, the DNPH method can be limited by its reliance on antibodies, which may exhibit non-specific binding and background noise.[1]

This compound offers a sensitive and specific alternative for the detection of protein carbonyls. The hydrazide moiety of this compound reacts specifically with the aldehyde and ketone groups of carbonylated proteins to form a stable hydrazone bond. The biotin tag then allows for highly specific detection and affinity-based enrichment using streptavidin or avidin conjugates, which exhibit an exceptionally high binding affinity for biotin. This approach circumvents the need for antibodies in the primary detection step, thereby reducing background and increasing the signal-to-noise ratio.

Mechanism of Action: The Chemistry of this compound Labeling

The utility of this compound as a probe for protein carbonylation is rooted in a specific chemical reaction. Under conditions of oxidative stress, ROS mediate the conversion of certain amino acid side chains into carbonyl groups (aldehydes and ketones). The hydrazide group (-NH-NH2) of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon on the modified protein. This reaction, which is typically carried out at a slightly acidic pH (around 5.5), results in the formation of a stable covalent hydrazone bond.

dot

Quantitative Analysis of Protein Carbonylation

This compound labeling, coupled with various detection methods, allows for the quantitative assessment of protein carbonylation levels. This is crucial for comparing the extent of oxidative stress across different experimental conditions or in various stages of disease progression. Western blotting followed by densitometric analysis is a common method for quantifying changes in total protein carbonylation. More advanced techniques, such as mass spectrometry-based proteomics, can provide quantitative information on specific carbonylated proteins and their sites of modification.

The following table provides representative data illustrating the fold change in protein carbonylation in response to an oxidative challenge, as would be determined by a this compound-based assay.

| Treatment Group | Protein Carbonyl Level (Relative Densitometric Units) | Fold Change vs. Control |

| Control (Untreated) | 1.00 ± 0.12 | 1.0 |

| Oxidative Stressor (e.g., 100 µM H₂O₂) | 2.54 ± 0.28 | 2.54 |

| Oxidative Stressor + Antioxidant | 1.23 ± 0.15 | 1.23 |

Table 1: Representative quantitative data of protein carbonylation levels measured by this compound labeling and subsequent streptavidin-HRP detection and densitometry. Values are presented as mean ± standard deviation.

Experimental Protocols

Labeling of Carbonylated Proteins in Cell Lysates with this compound

This protocol describes the derivatization of protein carbonyls in cell or tissue lysates with this compound.

Materials:

-

Cell or tissue lysate in a suitable lysis buffer (e.g., RIPA buffer)

-

This compound (e.g., Thermo Fisher Scientific, #21339)

-

Dimethyl sulfoxide (DMSO)

-

10% Trichloroacetic acid (TCA), ice-cold

-

Acetone, ice-cold, containing 0.2% 2-mercaptoethanol

-

Guanidine hydrochloride solution (e.g., 6 M)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Sample Preparation: Quantify the protein concentration of the cell or tissue lysate using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1-5 mg/mL with lysis buffer.

-

Derivatization Reaction: a. Prepare a 50 mM stock solution of this compound in DMSO. b. To 100 µg of protein lysate, add the 50 mM this compound stock solution to a final concentration of 5 mM. c. Incubate the reaction mixture for 2 hours at room temperature with gentle rotation.

-

Protein Precipitation: a. Precipitate the proteins by adding an equal volume of ice-cold 10% TCA. b. Incubate on ice for 15 minutes. c. Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the proteins. d. Discard the supernatant.

-

Washing: a. Wash the protein pellet twice with 500 µL of ice-cold acetone containing 0.2% 2-mercaptoethanol to remove excess unreacted this compound. Centrifuge at 14,000 x g for 5 minutes at 4°C between washes.

-

Resuspension: a. Air-dry the final protein pellet for 5-10 minutes. b. Resuspend the pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer for Western blotting, or a buffer containing guanidine hydrochloride for resolubilization, followed by buffer exchange into PBS).

Detection of Biotinylated Proteins by Western Blotting

This protocol outlines the detection of this compound-labeled proteins using streptavidin-horseradish peroxidase (HRP) conjugate and chemiluminescence.

Materials:

-

This compound-labeled protein samples

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate (e.g., Cell Signaling Technology, #3999)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Chemiluminescent substrate (e.g., ECL)

-

Imaging system

Procedure:

-

SDS-PAGE and Transfer: a. Separate the biotinylated protein samples by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Streptavidin-HRP Incubation: a. Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's recommendations (typically 1:1,000 to 1:10,000). b. Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

-

Washing: a. Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an appropriate imaging system.

-

Analysis: a. Perform densitometric analysis on the captured image to quantify the relative levels of protein carbonylation.

dot

Signaling Pathways Involving Protein Carbonylation

Protein carbonylation is not merely a marker of cellular damage but can also play a role in modulating signaling pathways. The introduction of a carbonyl group can lead to a loss of protein function, mark the protein for degradation by the proteasome, or alter its interaction with other proteins.

One well-studied example is the endothelin-1 (ET-1) signaling pathway in pulmonary artery smooth muscle cells. ET-1, a potent vasoconstrictor, can induce the production of ROS, leading to the carbonylation of specific proteins. This carbonylation can then trigger downstream cellular responses, such as cell growth and survival, which are implicated in the pathogenesis of pulmonary hypertension.

dot

Applications in Drug Development

The ability to accurately measure protein carbonylation using this compound has significant implications for drug development.

-

Target Validation: Identifying specific proteins that are carbonylated in disease states can reveal novel therapeutic targets.

-

Pharmacodynamic Biomarkers: Measuring changes in protein carbonylation in response to drug treatment can serve as a pharmacodynamic biomarker to assess drug efficacy and target engagement.

-

Toxicity Screening: Assessing the potential of drug candidates to induce oxidative stress by measuring protein carbonylation can be an important component of preclinical safety and toxicity studies.

-

Antioxidant Drug Discovery: The this compound assay provides a robust platform for screening and evaluating the efficacy of novel antioxidant compounds.

Conclusion

This compound has proven to be a versatile and reliable tool for the investigation of oxidative stress. Its high specificity for carbonyl groups, coupled with the strong and specific interaction between biotin and streptavidin, provides a sensitive and low-background method for the detection and quantification of protein carbonylation. The detailed protocols and understanding of the underlying signaling pathways presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful probe in their efforts to unravel the complexities of oxidative stress-related diseases and to develop new therapeutic strategies.

References

- 1. Detection of protein carbonyls by means of this compound-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Illuminating the Transcriptome: A Detailed Protocol for 3'-End RNA Labeling with Biotin Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the specific labeling of RNA molecules at their 3'-terminus using biotin hydrazide. This method is a powerful tool for a multitude of applications in molecular biology, including the study of RNA-protein interactions, RNA trafficking, and the development of RNA-based diagnostics and therapeutics. The protocol relies on a two-step chemical process: the oxidation of the 3'-terminal ribose to create reactive aldehyde groups, followed by the covalent attachment of this compound.

Principle of the Method

The specific labeling of the 3'-end of an RNA molecule is achieved through the selective oxidation of the cis-diol group of the terminal ribose by sodium periodate (NaIO₄). This oxidation opens the ribose ring and creates two reactive aldehyde groups. Subsequently, this compound is added, and its hydrazide moiety reacts with the aldehyde groups to form a stable hydrazone bond, effectively coupling the biotin molecule to the RNA. The long-arm version of this compound is often recommended to reduce steric hindrance and ensure better accessibility for streptavidin binding.[1]

Applications

Biotinylated RNA has numerous applications in research and development, including:

-

Affinity Purification: Biotin-labeled RNA can be used as a bait to isolate and identify interacting proteins, nucleic acids, or other small molecules from complex biological mixtures using streptavidin-coated beads.[2][3]

-

Detection and Quantification: The high affinity of the biotin-streptavidin interaction allows for sensitive detection of RNA in various assays, such as Northern blotting, in situ hybridization, and microarray analysis.[4]

-

Immobilization: Biotinylated RNA can be immobilized on streptavidin-coated surfaces for use in biosensors, diagnostic assays, and high-throughput screening.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the RNA labeling protocol with this compound, compiled from various established methods.[5]

| Parameter | Recommended Range/Value | Notes |

| RNA Concentration | ≤ 0.25 mM | Higher concentrations may lead to precipitation. |

| Oxidation Buffer | 100 mM Sodium Acetate, pH 4.5 - 5.5 | A slightly acidic pH is crucial for the stability of the aldehyde groups formed. |

| Sodium Periodate (NaIO₄) | Final concentration: 10 mM (from a fresh 100 mM stock) | Prepare the stock solution immediately before use in DEPC-treated water. The reaction should be performed in the dark. |

| Oxidation Incubation | 20 - 30 minutes at room temperature in the dark | Protects the light-sensitive periodate and the reaction intermediates. |

| This compound Stock | 18.5 mg/mL in Dimethylformamide (DMF) | The reagent may not fully dissolve, but the resulting slurry can be used. |

| Labeling Buffer | 1 M Sodium Acetate, pH 6.0 | A slightly acidic to neutral pH is optimal for the hydrazone bond formation. |

| Labeling Incubation | 2 hours to overnight at room temperature in the dark | Longer incubation times can improve labeling efficiency. |

| Purification | Ethanol precipitation or gel filtration (e.g., G25 columns) | To remove unreacted this compound and other reagents. |

Experimental Workflow

The following diagram illustrates the key steps in the this compound labeling of RNA.

Caption: Workflow for 3'-end RNA labeling with this compound.

Detailed Experimental Protocol

This protocol is designed for labeling RNA with this compound at the 3'-terminus. It is crucial to work in an RNase-free environment to prevent RNA degradation.

Materials and Reagents:

-

RNA sample (in DEPC-treated water)

-

Sodium Acetate (NaOAc), 3 M, pH 5.2 (RNase-free)

-

Sodium Acetate (NaOAc), 1 M, pH 6.0 (RNase-free)

-

Sodium Periodate (NaIO₄)

-

Biotin (Long Arm) Hydrazide

-

Dimethylformamide (DMF)

-

DEPC-treated water

-

Ethanol (100% and 70%, ice-cold)

-

Glycogen (RNase-free, optional)

-

Gel filtration columns (e.g., Sephadex G-25)

Procedure:

1. Oxidation of RNA

1.1. In an RNase-free microcentrifuge tube, dilute the RNA sample to a final concentration of no more than 0.25 mM in 100 mM Sodium Acetate, pH 4.5.

1.2. Immediately before use, prepare a 100 mM stock solution of sodium periodate by dissolving 21.4 mg of NaIO₄ in 1 mL of DEPC-treated water. Vortex to dissolve completely.

1.3. Add the 100 mM NaIO₄ solution to the RNA sample to a final concentration of 10 mM. Mix gently by pipetting.

1.4. Incubate the reaction mixture in the dark for 30 minutes at room temperature.

2. Quenching and Precipitation of Oxidized RNA

2.1. To quench the reaction, add a final concentration of 0.1 M of a quenching agent like glycerol or ethylene glycol (optional, but recommended for cleaner results).

2.2. Precipitate the oxidized RNA by adding 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5-3 volumes of ice-cold 100% ethanol. Adding glycogen (1 µL of 20 mg/mL) can aid in pellet visualization.

2.3. Mix thoroughly and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

2.4. Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

2.5. Carefully aspirate and discard the supernatant.

2.6. Wash the RNA pellet with 500 µL of ice-cold 70% ethanol.

2.7. Centrifuge for 5 minutes at high speed at 4°C.

2.8. Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

2.9. Resuspend the oxidized RNA pellet in DEPC-treated water.

3. Biotinylation Reaction

3.1. To the resuspended oxidized RNA, add 1 M Sodium Acetate (pH 6.0) to a final concentration of 100 mM.

3.2. Prepare a 18.5 mg/mL solution of Biotin (Long Arm) Hydrazide in DMF. Note that the this compound may not completely dissolve. Vortex the slurry immediately before use to ensure a homogenous suspension.

3.3. Add the this compound solution to the RNA solution. A typical ratio is to add 20 µL of the this compound slurry to a 100 µL reaction volume.

3.4. Mix well and incubate overnight at room temperature in the dark.

4. Purification of Biotinylated RNA

4.1. Precipitate the biotinylated RNA using the ethanol precipitation method described in steps 2.2-2.8 to remove the majority of the unreacted this compound.

4.2. For more stringent purification, especially for downstream applications sensitive to unincorporated biotin, it is recommended to use a size-exclusion chromatography method, such as a Sephadex G-25 spin column, equilibrated in an appropriate RNase-free buffer (e.g., TE buffer).

4.3. The purified biotinylated RNA can be stored at -80°C.

Signaling Pathway Diagram

The chemical reaction pathway for RNA labeling with this compound is illustrated below.

Caption: Chemical pathway of RNA biotinylation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive sodium periodate | Prepare fresh sodium periodate solution immediately before use. |

| Suboptimal pH | Ensure the pH of the oxidation and labeling buffers is correct. | |

| Incomplete precipitation of RNA | Use a carrier like glycogen during ethanol precipitation. Ensure sufficient incubation time and centrifugation speed. | |

| RNA Degradation | RNase contamination | Use RNase-free reagents, consumables, and techniques throughout the protocol. |

| High Background in Downstream Applications | Incomplete removal of free this compound | Perform a second round of ethanol precipitation or use a gel filtration column for more thorough purification. |

By following this detailed protocol, researchers can reliably and efficiently label RNA with this compound, enabling a wide range of molecular biology applications.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for Biotin Hydrazide Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal reaction conditions, including pH and temperature, for the use of biotin hydrazide in labeling biomolecules. Two primary reaction types are detailed: the labeling of aldehydes and ketones, commonly found on oxidized glycoproteins, and the conjugation to carboxylic acids via carbodiimide chemistry.

I. Reaction of this compound with Aldehydes and Ketones

This is the most common application for this compound, particularly for the biotinylation of glycoproteins, polysaccharides, and other carbohydrate-containing molecules. The reaction involves the formation of a stable hydrazone bond between the hydrazide group of biotin and a carbonyl group (aldehyde or ketone) on the target molecule.[1][2][3]

Reaction Scheme

The initial step often involves the oxidation of cis-diols in sugar residues to generate aldehyde groups using a mild oxidizing agent like sodium periodate (NaIO₄).[4][5] These newly formed aldehydes then readily react with this compound.

Optimal Reaction Conditions

Successful biotinylation via hydrazone formation is highly dependent on the reaction pH and temperature. The table below summarizes the key parameters.

| Parameter | Optimal Range | Recommended Buffers | Notes |

| pH | 4.0 - 6.0 | 100 mM Sodium Acetate, pH 5.5 | Slightly acidic conditions are crucial for the efficiency of the hydrazone bond formation. Some protocols suggest a neutral pH range of 6.5-7.5 can also be effective. |

| Temperature | Room Temperature (20-25°C) | - | Incubation is typically carried out at room temperature. The initial oxidation step with sodium periodate is often performed at 0°C or on ice to ensure specificity. |

| Reaction Time | 2 hours to overnight | - | The optimal time can vary depending on the specific glycoprotein and the desired degree of labeling. |

Experimental Workflow Diagram

Caption: Workflow for biotinylating glycoproteins using this compound.

Detailed Protocol: Biotinylation of a Glycoprotein

This protocol provides a general procedure for the biotinylation of a glycoprotein using this compound after periodate oxidation.

Materials:

-

Glycoprotein to be labeled

-

This compound

-

Sodium Periodate (NaIO₄)

-

Sodium Acetate Buffer (100 mM, pH 5.5)

-

Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis tubing

Procedure:

-

Preparation of Glycoprotein: Dissolve the glycoprotein in 100 mM sodium acetate buffer, pH 5.5, to a final concentration of 1-5 mg/mL.

-

Oxidation of Glycoprotein:

-

Freshly prepare a 20-100 mM solution of sodium periodate in the same sodium acetate buffer.

-

Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. For specific oxidation of sialic acid residues, use 1 mM periodate and incubate at 0°C for 15-30 minutes in the dark.

-

Quench the reaction by adding a final concentration of 15 mM glycerol and incubating for 5 minutes at 0°C.

-

Remove excess sodium periodate and byproducts by passing the solution through a desalting column equilibrated with 100 mM sodium acetate, pH 5.5.

-

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound (e.g., 50 mM) in DMSO.

-

Add the this compound stock solution to the oxidized glycoprotein solution. The final concentration of this compound may need to be optimized, but a 50-fold molar excess relative to the glycoprotein is a good starting point.

-

Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted this compound by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

The biotinylated glycoprotein is now ready for use or storage.

-

II. Reaction of this compound with Carboxylic Acids (EDC-Mediated)

This compound can also be conjugated to molecules containing carboxyl groups (-COOH), such as proteins and peptides, using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC activates the carboxyl group, making it reactive towards the primary amine of the hydrazide.

Reaction Scheme

EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine group of this compound to form a stable amide bond.

Optimal Reaction Conditions

The efficiency of EDC-mediated coupling is also pH and temperature-dependent.

| Parameter | Optimal Range | Recommended Buffers | Notes |

| pH | 4.5 - 5.5 | MES Buffer (pH 4.7-5.5) | While the reaction can proceed at up to pH 7.4, acidic conditions are generally more efficient for EDC chemistry. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) should be avoided as they will compete with the reaction. |

| Temperature | Room Temperature (20-25°C) | - | The reaction is typically performed at room temperature. |

| Reaction Time | 2 hours to overnight | - | Incubation time can be optimized based on the specific molecule and desired labeling efficiency. |

Experimental Workflow Diagram

Caption: Workflow for EDC-mediated biotinylation using this compound.

Detailed Protocol: EDC-Mediated Biotinylation of a Protein

This protocol outlines a general procedure for labeling a protein with this compound using EDC.

Materials:

-

Protein with accessible carboxyl groups

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

MES Buffer (e.g., 100 mM, pH 4.7-5.5)

-

Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis tubing

Procedure:

-

Preparation of Protein: Dissolve the protein in MES buffer to a final concentration of 1-10 mg/mL.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 50 mM) in DMSO.

-

Immediately before use, prepare a solution of EDC in MES buffer (e.g., 10 mg/mL).

-

-

Biotinylation Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 1-5 mM).

-

Add the freshly prepared EDC solution to the protein/biotin hydrazide mixture. A molar excess of EDC over the protein is required.

-

Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess this compound and EDC byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

The biotinylated protein is now ready for further applications.

-

Disclaimer: These protocols provide general guidelines. Optimal conditions for a specific application may require empirical determination.

References

Troubleshooting & Optimization

Technical Support Center: Biotin Hydrazide Labeling of Glycoproteins

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the low efficiency of biotin hydrazide labeling of glycoproteins. It is intended for researchers, scientists, and drug development professionals encountering challenges with this experimental technique.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound labeling of glycoproteins?

This compound labeling is a two-step chemoselective process targeting the carbohydrate moieties (glycans) of glycoproteins.[1][2]

-

Oxidation: The process begins with the gentle oxidation of cis-diol groups within the sugar residues of the glycoprotein, most commonly sialic acids, using a mild oxidizing agent like sodium periodate (NaIO₄).[1][3][4] This reaction cleaves the carbon-carbon bond of the diol, generating reactive aldehyde groups.

-

Hydrazone Bond Formation: The newly formed aldehyde groups then react specifically with the hydrazide group (-NH-NH₂) of this compound. This reaction forms a stable covalent hydrazone bond, effectively tagging the glycoprotein with biotin.

This method is particularly useful for labeling glycoproteins on the cell surface.

Q2: What are the critical parameters influencing the efficiency of the labeling reaction?

Several factors can significantly impact the success of this compound labeling. Key parameters to control include:

-

pH: The reaction of hydrazide with aldehydes is most efficient in a slightly acidic environment, typically between pH 4.0 and 6.0. However, the initial oxidation step with periodate can be performed at a pH of around 5.5, while some protocols suggest neutral pH for the hydrazone formation step to maintain protein stability.

-

Buffer Composition: It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they can react with the aldehyde groups and quench the labeling reaction. Acetate and phosphate buffers are commonly recommended.

-

Reagent Concentrations: The concentrations of both the oxidizing agent (e.g., sodium periodate) and this compound need to be optimized for each specific glycoprotein and experimental setup.

-

Incubation Time and Temperature: The duration and temperature of both the oxidation and hydrazone formation steps are critical for achieving optimal labeling without damaging the glycoprotein.

Q3: Can this compound labeling affect the biological activity of my glycoprotein?

While this compound labeling targets the glycan portions, which are often less critical for protein function than amino acid residues, there is still a possibility of altering the glycoprotein's biological activity. For instance, if the carbohydrate moieties are directly involved in molecular recognition or binding, their modification could impact function. It has been observed that hydrazide-mediated biotinylation can preserve the immunoreactivity of certain proteins like CD3 and CD26, which is diminished with amine-reactive biotinylation methods (NHS-biotin). However, for other proteins like CD65, the opposite effect was observed where biotin-hydrazide treatment abolished monoclonal antibody binding. Therefore, it is essential to perform functional assays on the labeled glycoprotein to confirm that its activity is retained.

Troubleshooting Guide

Problem 1: Low or no biotin labeling detected.

| Possible Cause | Recommended Solution |

| Inefficient Oxidation | Optimize the sodium periodate concentration (typically 1-10 mM) and incubation time (5-30 minutes on ice). Ensure the sodium periodate solution is freshly prepared and protected from light. |

| Inappropriate pH | For the hydrazide reaction, maintain a pH between 4.0 and 6.0 using a suitable buffer like sodium acetate. For the oxidation step, a pH of around 5.5 is often optimal. |

| Quenching of Aldehydes | Avoid buffers containing primary amines (e.g., Tris, glycine) during both the oxidation and labeling steps, as they will compete with the this compound for the aldehyde groups. |

| Low this compound Concentration | Increase the molar excess of this compound to the glycoprotein. A 10- to 20-fold molar excess is a good starting point, but this may require optimization. |

| Degraded this compound | Use a fresh, high-quality this compound reagent. Store it according to the manufacturer's instructions, typically desiccated and protected from light. |

| Insufficient Glycosylation | Confirm that your protein of interest is indeed a glycoprotein and has sufficient accessible carbohydrate residues for labeling. Some monoclonal antibodies, for example, may have deficient glycosylation. |

Problem 2: High background or non-specific labeling.

| Possible Cause | Recommended Solution |

| Excess this compound | After the labeling reaction, ensure the removal of unreacted this compound using dialysis or a desalting column. |

| Non-specific Binding to Purification Resin | If using streptavidin beads for purification, pre-clear the cell lysate with control agarose resin to remove proteins that bind non-specifically. |

| Protein Aggregation | High concentrations of this compound or the glycoprotein itself can sometimes lead to aggregation. Optimize the concentrations and consider using a this compound reagent with a hydrophilic spacer arm (e.g., PEG) to improve solubility and reduce aggregation. |

Problem 3: Protein precipitation or loss of activity.

| Possible Cause | Recommended Solution |

| Harsh Oxidation Conditions | Reduce the concentration of sodium periodate or the incubation time to minimize potential damage to the protein structure. |

| Inappropriate Buffer Conditions | Ensure the pH and buffer composition are compatible with the stability of your glycoprotein throughout the entire procedure. |

| Protein Aggregation | As mentioned above, optimize reagent concentrations and consider using this compound with a PEG spacer to enhance solubility. |

| Modification of Critical Glycans | If the glycans are essential for protein function, consider alternative labeling strategies that target other functional groups on the protein. |

Experimental Protocols

Key Experimental Parameters

The following table summarizes typical ranges for key quantitative parameters in this compound labeling of glycoproteins. Optimization within these ranges is recommended for each specific application.

| Parameter | Concentration Range | Incubation Time | Temperature | Notes |

| Sodium Periodate (NaIO₄) | 1-10 mM | 5-30 minutes | 4°C or on ice | Prepare fresh and protect from light. |

| This compound | 1-5 mM | 30-120 minutes | 4°C to Room Temp | A 10-20 fold molar excess over the glycoprotein is a common starting point. |

| Aniline (Catalyst) | 10 mM (optional) | 90 minutes | 4°C | Aniline can be used to catalyze the hydrazone/oxime ligation, potentially increasing efficiency at neutral pH. |

Detailed Methodology for Glycoprotein Labeling

This protocol is a general guideline and should be optimized for your specific glycoprotein.

Materials:

-

Glycoprotein solution

-

Sodium Periodate (NaIO₄)

-

This compound

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 15% Glycerol in PBS (optional)

-

Desalting column or dialysis cassette

Procedure:

-

Preparation of Glycoprotein: Dissolve the glycoprotein in the reaction buffer at a concentration of 1-5 mg/mL.

-

Oxidation:

-

Prepare a fresh solution of 20 mM NaIO₄ in the reaction buffer, keeping it in the dark and on ice.

-

Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM.

-

Incubate the mixture on ice for 15-30 minutes in the dark.

-

-

Removal of Excess Periodate: Immediately remove the excess NaIO₄ by passing the solution through a desalting column or by dialysis against the reaction buffer.

-

Biotinylation:

-

Prepare a stock solution of this compound (e.g., 50 mM in DMSO).

-

Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Unreacted this compound: Purify the biotinylated glycoprotein from excess unreacted this compound using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

-

Storage: Store the biotinylated glycoprotein under appropriate conditions, typically at -20°C or -80°C.

Visualizing the Process

Experimental Workflow

Caption: Workflow for this compound labeling of glycoproteins.

Chemical Reaction Pathway

Caption: Chemical pathway of this compound labeling.

References

troubleshooting high background in streptavidin blotting

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in streptavidin blotting experiments.

Troubleshooting Guide: High Background

High background on your streptavidin blot can obscure your specific signal, making data interpretation difficult. This guide addresses the most common causes of high background in a question-and-answer format.

Q: Why is the entire membrane background dark or hazy?

A: A uniform high background is often due to issues with blocking, antibody concentrations, or washing steps.

-

Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane. If blocking is inadequate, the streptavidin conjugate and/or antibodies can bind all over the membrane, causing a high background.[1][2][3][4]

-

Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody, or the streptavidin-HRP conjugate, can lead to non-specific binding and increased background.[1]

-

Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, leading to a high background signal.

-

Membrane Drying: Allowing the membrane to dry out at any point during the process can cause irreversible non-specific binding and high background.

-

Overexposure: The signal may be too strong due to overexposure of the film or digital imaging system.

Q: I see distinct, non-specific bands on my blot. What is causing this?

A: Non-specific bands can arise from several factors, including problems with your sample, antibodies, or the presence of endogenous biotin.

-

Endogenous Biotin: Many cell and tissue lysates contain naturally biotinylated proteins (e.g., carboxylases) that will be detected by streptavidin, leading to non-specific bands. This is a very common issue in streptavidin blotting.

-

Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in your sample.

-

Sample Degradation: If your protein samples are degraded, you may see multiple lower molecular weight bands.

-

Too Much Protein Loaded: Overloading the gel with too much protein can lead to non-specific antibody binding.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking agent for streptavidin blotting?

A1: The choice of blocking agent can significantly impact your results.

-

Bovine Serum Albumin (BSA): BSA is a good general blocking agent. A 3-5% solution in TBST is commonly used.

-

Non-fat Dry Milk: While a common blocking agent, it should be used with caution in streptavidin blotting because it contains endogenous biotin, which can lead to high background. If you suspect your blocking buffer is the source of the background, switching from milk to BSA is a good troubleshooting step.

Q2: How can I block endogenous biotin in my samples?

A2: Blocking endogenous biotin is often necessary when working with cell or tissue lysates. The standard method involves a two-step process before incubating with your biotinylated antibody:

-

Incubate with excess streptavidin: This will bind to all the endogenous biotin in your sample.

-

Incubate with excess free biotin: This will block the remaining open biotin-binding sites on the streptavidin you just added.

Q3: Can I reuse my blocking buffer or antibodies?

A3: It is not recommended to reuse blocking buffers, as they can become contaminated with bacteria, which can cause a speckled background. While antibodies can sometimes be reused, for troubleshooting high background, it is best to use fresh dilutions to eliminate that as a variable.

Q4: What type of membrane is best for streptavidin blotting?

A4: Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used. However, nitrocellulose may sometimes result in a lower background than PVDF. It is crucial to ensure the membrane does not dry out during the procedure.

Q5: How can I be sure my secondary antibody is not the cause of the background?

A5: You can run a control lane where you omit the primary antibody incubation step. If you still see bands or high background in this lane, it indicates that your secondary antibody is binding non-specifically.

Quantitative Data Summary

| Parameter | Recommendation | Common Range | Notes |

| Blocking Agent Concentration | Optimize for your system | 3-5% BSA or non-fat dry milk | Avoid non-fat milk if endogenous biotin is suspected. |

| Tween-20 in Wash Buffer | Include to reduce non-specific binding | 0.05% - 0.1% | Higher concentrations (up to 0.5%) can be used for stringent washing. |

| Primary Antibody Dilution | Titrate to find optimal concentration | Varies by antibody | Start with the manufacturer's recommended dilution and optimize. |

| Streptavidin-HRP Dilution | Titrate to find optimal concentration | Varies by manufacturer | High concentrations are a common cause of background. |

| Washing Steps | Increase number and duration | 3-5 washes for 5-15 minutes each | Ensure sufficient volume to fully cover the membrane. |

Experimental Protocols & Visualizations

Standard Streptavidin Blotting Workflow

This workflow outlines the key steps in a typical streptavidin blotting experiment. High background can occur at several of these stages.

Protocol for Blocking Endogenous Biotin

If you suspect endogenous biotin is causing high background, incorporate these steps into your protocol after the transfer and before the standard blocking step.

References

Technical Support Center: Mass Spectrometry of Biotinylated Samples

Welcome to the technical support center for troubleshooting mass spectrometry data of biotinylated samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during biotinylation-based proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in streptavidin pull-down experiments for mass spectrometry?

A1: The most common sources of contamination include:

-

Non-specific binding: Proteins adhering to the streptavidin beads themselves rather than through a specific biotin-streptavidin interaction.[1]

-

Endogenously biotinylated proteins: Cells naturally contain biotinylated carboxylases (e.g., pyruvate carboxylase, propionyl-CoA carboxylase) that can be co-purified.[2]

-

Keratin contamination: A frequent issue in proteomics, originating from dust, skin, and clothing. It is crucial to work in a clean environment, such as a laminar flow hood, and wear appropriate personal protective equipment.[3]

-

Streptavidin/Avidin leakage: The streptavidin or avidin protein can leach from the beads, especially under harsh elution conditions, leading to its detection in the mass spectrometer.[4][5]

-

Residual detergents and other reagents: Reagents from lysis and wash buffers can interfere with mass spectrometry analysis if not adequately removed.

Q2: I am not detecting my biotinylated protein/peptide of interest. What are the possible reasons?

A2: Several factors could lead to the failure to detect your target:

-

Inefficient biotinylation: The biotinylation reaction may not have been successful due to suboptimal reagent concentration, reaction time, temperature, or quenching of the biotin reagent by amine-containing buffers.

-

Inefficient enrichment: The concentration of your biotinylated protein might be too low for the binding capacity of the beads, or the incubation time might be insufficient.

-

Poor elution: The elution method may not be effective for your specific protein or peptide. The strong biotin-streptavidin interaction requires stringent conditions to break.

-

Low abundance of the biotinylated peptide: In complex mixtures, the signal from low-abundance biotinylated peptides can be suppressed by more abundant, unmodified peptides.

-

Mass spectrometry parameters: The instrument parameters, such as the inclusion of singly charged precursors and the mass shift for the biotin modification, may not be optimized for detecting your biotinylated peptide.

Q3: Should I perform on-bead or off-bead (in-solution) digestion for my streptavidin-enriched samples?

A3: The choice between on-bead and off-bead digestion depends on your experimental goals and potential challenges:

-

On-bead digestion: This method is generally faster and involves fewer sample handling steps, which can reduce sample loss and contamination. However, it can lead to significant contamination from digested streptavidin peptides, which can interfere with the detection of your peptides of interest. Using protease-resistant streptavidin beads can mitigate this issue.

-

Off-bead (in-solution) digestion: This involves eluting the intact biotinylated proteins from the beads before digestion. This approach avoids streptavidin peptide contamination in the final sample. However, elution can be challenging due to the strong biotin-streptavidin bond, and harsh elution conditions may denature proteins and interfere with subsequent digestion.

Troubleshooting Guides

Guide 1: Low Yield of Identified Biotinylated Proteins/Peptides

This guide will help you diagnose and resolve issues leading to a low number of identified biotinylated targets in your mass spectrometry data.

// Biotinylation Branch BiotinylationWestern [label="Run Streptavidin-HRP\nWestern Blot on Lysate", fillcolor="#F1F3F4"]; NoSignal [label="No/Weak Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeBiotinylation [label="Optimize Biotinylation Protocol:\n- Check reagent activity\n- Increase reagent concentration\n- Optimize pH and temperature\n- Ensure amine-free buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Enrichment Branch EnrichmentQC [label="Check Input, Flow-through,\nand Eluate by Western Blot", fillcolor="#F1F3F4"]; TargetInFT [label="Target Protein in\nFlow-through", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeEnrichment [label="Optimize Enrichment:\n- Increase bead amount\n- Increase incubation time\n- Check for bead overloading", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Digestion/Elution Branch DigestionMethod [label="Compare On-bead vs.\nOff-bead Digestion", fillcolor="#F1F3F4"]; LowRecovery [label="Low Recovery from Beads", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeDigestionElution [label="Optimize Digestion/Elution:\n- Use harsher elution buffer (off-bead)\n- Use protease-resistant streptavidin (on-bead)\n- Consider DiDBiT approach", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// MS Branch MSParams [label="Check MS Search Parameters", fillcolor="#F1F3F4"]; IncorrectParams [label="Incorrect Parameters", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AdjustMSParams [label="Adjust Search Parameters:\n- Include variable modification for biotin\n- Check mass accuracy\n- Include singly charged precursors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckBiotinylation; CheckBiotinylation -> BiotinylationWestern [label="How to check?"]; BiotinylationWestern -> NoSignal [label="Outcome"]; NoSignal -> OptimizeBiotinylation; BiotinylationWestern -> CheckEnrichment [label="Signal OK"];

Start -> CheckEnrichment; CheckEnrichment -> EnrichmentQC [label="How to check?"]; EnrichmentQC -> TargetInFT [label="Outcome"]; TargetInFT -> OptimizeEnrichment; EnrichmentQC -> CheckDigestionElution [label="Enrichment OK"];

Start -> CheckDigestionElution; CheckDigestionElution -> DigestionMethod [label="What to check?"]; DigestionMethod -> LowRecovery [label="Outcome"]; LowRecovery -> OptimizeDigestionElution; DigestionMethod -> CheckMS [label="Recovery OK"];

Start -> CheckMS; CheckMS -> MSParams [label="What to check?"]; MSParams -> IncorrectParams [label="Outcome"]; IncorrectParams -> AdjustMSParams;

OptimizeBiotinylation -> Success; OptimizeEnrichment -> Success; OptimizeDigestionElution -> Success; AdjustMSParams -> Success; }

Troubleshooting workflow for low yield.

Guide 2: High Background of Non-specifically Bound Proteins

This guide provides a systematic approach to reducing the amount of contaminating proteins that are not biotinylated but are still identified in your mass spectrometry results.

// Pre-clearing Branch PreclearLysate [label="Incubate lysate with\nunconjugated beads before\nadding streptavidin beads.", fillcolor="#F1F3F4"]; Preclearing -> PreclearLysate;

// Wash Stringency Branch IncreaseDetergent [label="Increase detergent concentration\n(e.g., SDS, Triton X-100) in wash buffers.", fillcolor="#F1F3F4"]; IncreaseSalt [label="Increase salt concentration\n(e.g., NaCl, KCl) in wash buffers.", fillcolor="#F1F3F4"]; UreaWash [label="Include a urea wash step.", fillcolor="#F1F3F4"]; WashStringency -> IncreaseDetergent; WashStringency -> IncreaseSalt; WashStringency -> UreaWash;

// Blocking Branch BlockBeads [label="Block beads with a non-protein\nblocking agent if possible.", fillcolor="#F1F3F4"]; AvoidBSA [label="Avoid BSA for blocking as it can\ncontaminate the sample.", fillcolor="#F1F3F4"]; Blocking -> BlockBeads; Blocking -> AvoidBSA;

// Controls Branch NegativeControl [label="Use a negative control\n(e.g., cells not expressing the\nbiotin ligase, or mock IP).", fillcolor="#F1F3F4"]; BioinformaticFiltering [label="Use bioinformatics tools (e.g., SAINT)\nto filter against control data.", fillcolor="#F1F3F4"]; Controls -> NegativeControl; Controls -> BioinformaticFiltering;

Success [label="Reduced Background", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Preclearing; Start -> WashStringency; Start -> Blocking; Start -> Controls; PreclearLysate -> Success; IncreaseDetergent -> Success; IncreaseSalt -> Success; UreaWash -> Success; BlockBeads -> Success; BioinformaticFiltering -> Success; }

Workflow for reducing non-specific binding.

Quantitative Data Summary

The following table summarizes the comparison of different sample preparation methods for the identification of biotinylated peptides from NHS-biotin labeled HEK 293T cells, starting with 6 mg of protein lysate. The data highlights the superior performance of the DiDBiT (Direct Detection of Biotin-containing Tags) method.

| Method | Total Peptides Identified | Biotinylated Peptides Identified | Biotinylated Proteins Identified |

| DiDBiT | 3777 | 3777 | 1210 |

| Protein Elution | Not Reported | 20 | 16 |

| On-Bead Digestion | Not Reported | 6 | 4 |

The next table shows the yield of the DiDBiT protocol with varying amounts of starting material from NHS-biotin labeled HEK 293T cells.

| Starting Material (mg of protein lysate) | Biotinylated Peptides Identified | Biotinylated Proteins Identified |

| 6 mg | 3777 | 1210 |

| 3 mg | 3566 | 1077 |

| 1 mg | 378 | 184 |

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation with NHS-Biotin

This protocol is adapted for labeling adherent mammalian cells.

Materials:

-

EZ-Link™ Sulfo-NHS-SS-Biotin (or similar amine-reactive biotinylation reagent)

-

Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold

-

Quenching buffer (e.g., DPBS with 100 mM glycine or Tris)

-

Cell scrapers

-

15 cm tissue culture dishes with confluent cells

Procedure:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with 20 mL of ice-cold DPBS per dish.

-

Prepare the biotinylation solution by dissolving the Sulfo-NHS-SS-Biotin in ice-cold DPBS to a final concentration of 0.5 mg/mL. Prepare this solution immediately before use.

-

Add 10 mL of the biotinylation solution to each 15 cm dish, ensuring the entire cell surface is covered.

-

Incubate for 30 minutes at 4°C with gentle rocking.

-

Aspirate the biotinylation solution and quench the reaction by adding 10 mL of quenching buffer.

-

Incubate for 5-10 minutes at 4°C.

-

Aspirate the quenching buffer and wash the cells twice with ice-cold DPBS.

-

Lyse the cells immediately for protein extraction or scrape the cells in DPBS, pellet by centrifugation, and store at -80°C.

Protocol 2: Streptavidin Affinity Purification of Biotinylated Proteins

Materials:

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer)

-

Wash Buffer 1 (e.g., Lysis buffer with increased salt and/or detergent)

-

Wash Buffer 2 (e.g., PBS)

-

Elution Buffer (for off-bead digestion, e.g., SDS-containing buffer with free biotin)

-

Protein lysate containing biotinylated proteins

Procedure:

-

Equilibrate the required amount of streptavidin beads by washing them three times with lysis buffer.

-

Add the protein lysate to the equilibrated beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads using a magnetic stand or centrifugation. Collect the supernatant (flow-through) for analysis if desired.

-

Wash the beads three times with 1 mL of Wash Buffer 1.

-

Wash the beads twice with 1 mL of Wash Buffer 2 to remove residual detergents.

-

Proceed with on-bead digestion (Protocol 3) or elution for off-bead digestion.

Protocol 3: On-Bead Tryptic Digestion

Materials:

-

Beads with bound biotinylated proteins (from Protocol 2)

-

Reduction buffer (e.g., 5 mM DTT in 50 mM ammonium bicarbonate)

-

Alkylation buffer (e.g., 10 mM iodoacetamide in 50 mM ammonium bicarbonate)

-

Sequencing-grade modified trypsin

-

50 mM ammonium bicarbonate

Procedure:

-

After the final wash in Protocol 2, resuspend the beads in 100 µL of reduction buffer.

-

Incubate at 60°C for 30 minutes.

-

Cool to room temperature and add 100 µL of alkylation buffer. Incubate in the dark for 30 minutes.

-

Wash the beads three times with 50 mM ammonium bicarbonate.

-

Resuspend the beads in 50-100 µL of 50 mM ammonium bicarbonate and add trypsin (e.g., 1 µg).

-

Incubate overnight at 37°C with shaking.

-

Pellet the beads and collect the supernatant containing the digested peptides.

-

Perform a second elution by washing the beads with a solution like 80% acetonitrile/0.1% formic acid to recover any remaining peptides.

-

Combine the supernatants and prepare for MS analysis (e.g., C18 cleanup).

Protocol 4: Direct Detection of Biotin-containing Tags (DiDBiT)

This method involves digesting the entire proteome before enriching for biotinylated peptides, which significantly improves their detection.

Workflow Diagram:

DiDBiT experimental workflow.

Procedure:

-

Lyse cells containing biotinylated proteins and precipitate the total protein using a methanol/chloroform method.

-

Resuspend the protein pellet in a digestion-compatible buffer (e.g., 8 M urea) and perform reduction and alkylation as described in Protocol 3 (steps 1-3 for in-solution digestion).

-

Dilute the urea to <1 M and digest the entire protein sample with trypsin overnight at 37°C.

-

Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Centrifuge to remove any insoluble material.

-

Incubate the peptide mixture with equilibrated streptavidin beads for 1-2 hours at room temperature.

-

Wash the beads extensively with buffers containing low concentrations of organic solvent (e.g., 5-10% acetonitrile in PBS) to remove non-specifically bound peptides.

-

Elute the bound biotinylated peptides with a stringent buffer, such as 80% acetonitrile, 0.1% TFA, and 0.1% formic acid.

-

Dry the eluted peptides and resuspend in an appropriate buffer for LC-MS/MS analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Biotinylated Protein Purification

Welcome to the technical support center for biotinylated protein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of their biotinylated proteins. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of biotinylated proteins. Each problem is followed by potential causes and recommended solutions.

Issue 1: Low or No Yield of Purified Biotinylated Protein

Q: I am not getting any or a very low amount of my target protein after elution. What could be the problem?

A: Low or no yield is a frequent problem that can stem from various stages of the purification workflow. Here’s a breakdown of potential causes and how to address them:

-

Inefficient Biotinylation: The initial biotinylation of your protein may be suboptimal.

-

Verify Biotinylation: Before proceeding to purification, it is crucial to confirm that your protein has been successfully biotinylated. This can be done by performing a Western blot and detecting the biotinylated protein with streptavidin-HRP.

-

Optimize Biotinylation Reaction: Ensure that interfering substances like Tris or glycine are not present in your protein solution, as they can compete with the biotinylation reaction. The molar excess of the biotinylation reagent to the protein may need to be empirically optimized.

-

Check Protein Concentration: The concentration of the protein to be labeled should ideally be greater than 1 mg/mL for efficient labeling.

-

-

Issues with Streptavidin Resin Binding: Your biotinylated protein may not be binding efficiently to the streptavidin resin.

-

Inaccessible Biotin Tag: The biotin tag on your protein might be sterically hindered, preventing it from binding to the streptavidin. Consider re-engineering your protein to place the tag at a different terminus or in a more accessible loop region. Using a biotinylation reagent with a longer spacer arm can also help overcome steric hindrance.

-